![molecular formula C9H17NO B13656112 (7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
(7-Oxaspiro[3.5]nonan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Oxaspiro[3.5]nonan-1-yl)methanamine: is a chemical compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a nonane ring and an oxane ring, with a methanamine group attached to the nonane ring. The presence of the spiro linkage imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7-Oxaspiro[3.5]nonan-1-yl)methanamine typically involves the formation of the spiro linkage followed by the introduction of the methanamine group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic structure, followed by amination to introduce the methanamine group. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost considerations, and the availability of raw materials. Industrial production methods are optimized to maximize efficiency, yield, and safety while minimizing environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: (7-Oxaspiro[3.5]nonan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. Reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used. Reactions are often conducted in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides. Reaction conditions vary depending on the specific substitution being performed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, (7-Oxaspiro[35]nonan-1-yl)methanamine is used as a building block for the synthesis of more complex molecules
Biology: The compound’s spirocyclic structure and functional groups make it of interest in biological research. It can be used as a probe to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: In medicine, (7-Oxaspiro[3.5]nonan-1-yl)methanamine is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of neurology and oncology.
Industry: In industry, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science.
Mécanisme D'action
The mechanism of action of (7-Oxaspiro[3.5]nonan-1-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with enzymes, receptors, or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects. The spirocyclic structure may also contribute to the compound’s stability and binding affinity.
Comparaison Avec Des Composés Similaires
(7-Oxaspiro[3.5]nonane): Lacks the methanamine group, resulting in different chemical reactivity and biological activity.
(7-Oxaspiro[3.5]nonan-1-yl)amine: Similar structure but with an amine group instead of methanamine, leading to variations in chemical properties and applications.
(7-Oxaspiro[3.5]nonan-1-yl)methanol:
Uniqueness: The presence of the methanamine group in (7-Oxaspiro[3.5]nonan-1-yl)methanamine imparts unique chemical and biological properties. This functional group allows for specific interactions with biological targets and enables a range of chemical transformations that are not possible with similar compounds lacking the methanamine group.
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
7-oxaspiro[3.5]nonan-3-ylmethanamine |
InChI |
InChI=1S/C9H17NO/c10-7-8-1-2-9(8)3-5-11-6-4-9/h8H,1-7,10H2 |
Clé InChI |
SWYOPHMRNVLUGC-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1CN)CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
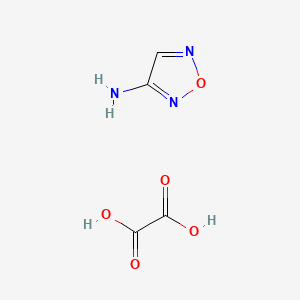


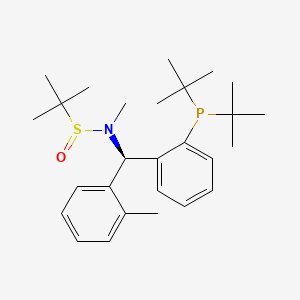
![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)
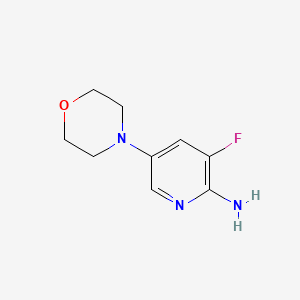
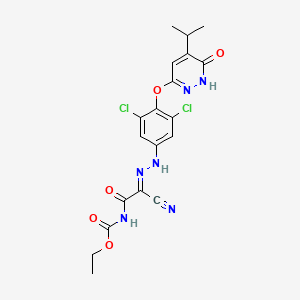
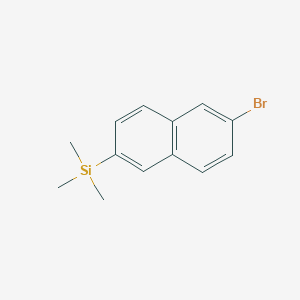
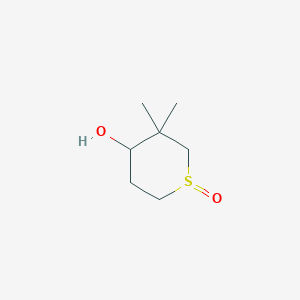
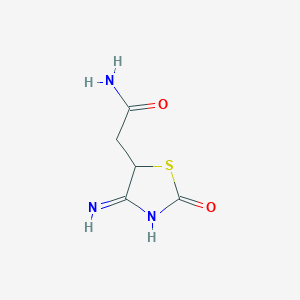

![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
